

# Investigational New Drug Profile: S-23 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

S-23 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone in preclinical studies, with a comparatively lesser effect on androgenic tissues such as the prostate. Its high binding affinity for the androgen receptor and tissue-selective activity have made it a subject of research interest, not only for its potential in treating muscle wasting conditions but also as a potential male hormonal contraceptive. This technical guide provides an in-depth profile of S-23, summarizing key quantitative data, detailing experimental methodologies from seminal preclinical studies, and visualizing its mechanism of action and experimental workflows.

## **Core Pharmacological Profile**

S-23 is an aryl propionamide-derived SARM. It was developed through structural modification of an earlier SARM, C-6, by replacing a para-nitro group with a cyano group. This alteration significantly enhanced its oral bioavailability and binding affinity to the androgen receptor.[1][2]

## **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological parameters of S-23 based on preclinical studies in rat models.



| Parameter               | Value        | Reference |
|-------------------------|--------------|-----------|
| Binding Affinity (Ki)   | ~1.7 nM      | [1][2]    |
| Oral Bioavailability    | 96%          | [1][3][4] |
| Terminal Half-life (t½) | 11.9 hours   | [3]       |
| Receptor Activity       | Full Agonist | [5]       |

Table 1: In Vitro and Pharmacokinetic Profile of S-23

| Animal Model           | Dosage (per<br>day) | Effect on<br>Levator Ani<br>Muscle<br>(Anabolic) | Effect on<br>Prostate<br>(Androgenic)                                                                   | Reference |
|------------------------|---------------------|--------------------------------------------------|---------------------------------------------------------------------------------------------------------|-----------|
| Castrated Male<br>Rats | 0.1 mg              | Maintained at intact control level               | <30% of intact control                                                                                  | [5]       |
| Castrated Male<br>Rats | 1.0 mg              | -                                                | Equal to or greater than intact control                                                                 | [5]       |
| Intact Male Rats       | >0.1 mg             | -                                                | Maintained prostate size up to 30% of intact control at 0.1 mg/day, but equal to or greater at 1 mg/day | [1]       |

Table 2: In Vivo Anabolic and Androgenic Activity of S-23 in Rats



| Animal Model     | Dosage (per<br>day) | Effect on<br>Luteinizing<br>Hormone (LH) | Effect on Follicle- Stimulating Hormone (FSH) | Reference |
|------------------|---------------------|------------------------------------------|-----------------------------------------------|-----------|
| Intact Male Rate | s >0.1 mg           | Suppressed by more than 50%              | Significantly suppressed at higher doses      | [1][3]    |

Table 3: Endocrine Effects of S-23 in Intact Male Rats

## Mechanism of Action: Androgen Receptor Signaling

S-23 exerts its effects by binding to the androgen receptor (AR) and modulating its activity in a tissue-selective manner. Upon binding, the S-23/AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes. The tissue selectivity of SARMs like S-23 is believed to be due to conformational changes in the AR upon ligand binding, which in turn influences the recruitment of coregulatory proteins that can either enhance or suppress gene transcription in different cell types.





Click to download full resolution via product page

Caption: S-23 signaling pathway via the androgen receptor.



## **Experimental Protocols**

The following sections describe the general methodologies employed in the preclinical evaluation of S-23.

## In Vivo Studies in Rat Models

A common experimental workflow for evaluating the in vivo effects of S-23 is as follows:





Click to download full resolution via product page

Caption: General experimental workflow for in vivo S-23 studies.

## Foundational & Exploratory





- Animal Models: Studies have utilized both intact and castrated male Sprague-Dawley rats to assess the anabolic and androgenic effects of S-23.[6] Castrated models are used to evaluate the ability of the compound to restore muscle and bone mass in an androgendeficient state.
- Dosing: S-23 has been administered via daily subcutaneous injections or orally, at doses ranging from 0.01 to 3 mg/day.[6]
- Assessment of Anabolic and Androgenic Effects: At the end of the treatment period, the wet weights of the levator ani muscle (a marker of anabolic activity) and the prostate and seminal vesicles (markers of androgenic activity) are measured and normalized to body weight.[5][6]
- Body Composition and Bone Mineral Density (BMD): Dual-energy X-ray absorptiometry (DXA) can be used to measure lean body mass, fat mass, and bone mineral density. For more detailed analysis of bone microarchitecture, micro-computed tomography (microCT) can be employed.[7][8]
- Hormonal Analysis: Serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) are quantified to determine the suppressive effects of S-23 on the hypothalamic-pituitary-gonadal (HPG) axis. This is typically done using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[3][9][10]
- Contraceptive Efficacy: Mating trials are conducted to assess the contraceptive efficacy of S-23. Male rats treated with S-23 are cohabited with female rats, and the number of pregnancies is recorded.[5] Following a washout period, recovery of fertility is also assessed.
   [5]
- Histological Analysis: Tissues such as the prostate can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination to assess cellular changes.[11]

## **In Vitro Assays**

Receptor Binding Assays: These assays are performed to determine the binding affinity (Ki)
of S-23 for the androgen receptor. This typically involves a competitive binding experiment
where a radiolabeled androgen is displaced by increasing concentrations of S-23.



Reporter Gene Assays: To determine the functional activity of S-23 (i.e., whether it is an
agonist or antagonist), cells are co-transfected with a plasmid encoding the androgen
receptor and a reporter plasmid containing a luciferase gene under the control of an
androgen-responsive promoter. The luminescence produced in the presence of S-23 is then
measured to quantify receptor activation.

#### **Pharmacokinetic Studies**

Bioavailability and Half-life Determination: S-23 is administered to rats intravenously (IV) and orally (p.o.). Blood samples are collected at various time points, and the plasma concentrations of S-23 are determined using liquid chromatography-mass spectrometry (LC-MS).[3][12] Pharmacokinetic parameters such as half-life, Cmax (maximum concentration), and AUC (area under the curve) are then calculated to determine oral bioavailability.

## **Preclinical Findings and Potential Applications**

Preclinical studies have highlighted several key characteristics of S-23:

- High Anabolic Potency: S-23 has demonstrated the ability to increase lean muscle mass and bone mineral density in a dose-dependent manner.[5][6]
- Tissue Selectivity: At lower doses, S-23 shows a favorable anabolic-to-androgenic ratio, stimulating muscle growth with significantly less impact on the prostate compared to testosterone.[5] However, this selectivity is dose-dependent, with higher doses leading to more pronounced androgenic effects.[1]
- Male Contraception: Due to its potent suppression of LH and FSH, S-23 has been investigated as a potential male hormonal contraceptive.[13] In rat models, S-23 induced reversible infertility.[5][6]
- Fat Reduction: Studies have also shown that S-23 can decrease fat mass.[5]

## Safety and Tolerability

As S-23 has not undergone human clinical trials, its safety and tolerability in humans are unknown.[14] Preclinical animal studies have indicated potential side effects, including dose-



dependent suppression of endogenous testosterone production and alterations in liver enzyme profiles.[2]

## **Regulatory Status**

S-23 is an investigational drug and is not approved for human use by any regulatory agency, including the U.S. Food and Drug Administration (FDA).[15] It is listed on the World Anti-Doping Agency (WADA) Prohibited List as an anabolic agent.[16]

## Conclusion

S-23 is a potent and orally bioavailable SARM with significant anabolic effects demonstrated in preclinical models. Its high binding affinity and tissue-selective activity at certain doses make it a valuable tool for research into androgen receptor modulation. While it shows promise for potential therapeutic applications in muscle wasting and as a male contraceptive, the lack of human clinical trial data means its safety and efficacy in humans remain unestablished. Further research is necessary to fully characterize its pharmacological profile and potential clinical utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. behemothlabz.com [behemothlabz.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]







- 7. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assay Methods Center for Research in Reproduction [med.virginia.edu]
- 11. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. S-23 Review: Benefits, Dosage, PCT and Safety Guide (2025) [sarmscentral.org]
- 14. swolverine.com [swolverine.com]
- 15. hormonerawsource.com [hormonerawsource.com]
- 16. wada-ama.org [wada-ama.org]
- To cite this document: BenchChem. [Investigational New Drug Profile: S-23 A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680387#investigational-new-drug-profile-of-s-23]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com